

CAY10595: A Technical Guide to its Effects on Intracellular Calcium Mobilization

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Compound of Interest		
Compound Name:	CAY10595	
Cat. No.:	B120155	Get Quote

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Introduction

CAY10595 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This G protein-coupled receptor (GPCR) is a key player in the inflammatory cascade, primarily activated by its endogenous ligand, prostaglandin D2 (PGD2). The activation of the CRTH2 receptor initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration, a crucial second messenger involved in a myriad of cellular responses, including chemotaxis, degranulation, and cytokine release. Understanding the modulatory effect of CAY10595 on this calcium signaling pathway is paramount for elucidating its mechanism of action and its therapeutic potential in allergic and inflammatory diseases. This technical guide provides an indepth overview of the effect of CAY10595 on intracellular calcium mobilization, including quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism: Inhibition of CRTH2-Mediated Calcium Signaling

The CRTH2 receptor is coupled to the Gαi subunit of the heterotrimeric G protein complex. Upon binding of an agonist like PGD2, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ



subunits of the G protein activate Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol. This initial calcium release is often followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels.

CAY10595, as a CRTH2 antagonist, competitively binds to the receptor, preventing the binding of PGD2 and thereby inhibiting the entire downstream signaling cascade. This blockade effectively abrogates the PGD2-induced mobilization of intracellular calcium.

Quantitative Data

The inhibitory potency of **CAY10595** on CRTH2 receptor function has been determined through various assays. While a direct IC50 value for the inhibition of PGD2-induced calcium mobilization by **CAY10595** is not explicitly available in the public domain, its high binding affinity and functional antagonism are well-documented.

Parameter	Value	Assay	Reference
Binding Affinity (Ki)	10 nM	Radioligand binding assay with human CRTH2 receptor	[1]
Functional Inhibition (IC50)	7.3 nM (for the R enantiomer)	Inhibition of 13,14- dihydro-15-keto- PGD2-induced eosinophil chemotaxis	[1]
Concentration for In Vivo Efficacy	5 μΜ	Used to demonstrate antagonism of inflammatory gene expression in bone marrow-derived macrophages	[2][3]

Experimental Protocols



The following section outlines a typical experimental protocol for assessing the effect of **CAY10595** on PGD2-induced intracellular calcium mobilization using a fluorescence-based assay, such as the Fluorometric Imaging Plate Reader (FLIPR) system.

Objective:

To determine the dose-dependent inhibitory effect of **CAY10595** on PGD2-induced intracellular calcium flux in a cell line stably expressing the human CRTH2 receptor.

Materials:

- Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human CRTH2 receptor.
- Compound: CAY10595 (and its vehicle, e.g., DMSO).
- Agonist: Prostaglandin D2 (PGD2).
- Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
- Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
- Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or a similar fluorescence microplate reader with automated liquid handling capabilities.

Procedure:

- · Cell Culture and Plating:
 - Culture HEK293-CRTH2 cells in appropriate growth medium until they reach 80-90% confluency.
 - Harvest the cells and seed them into black-walled, clear-bottom microplates at a density of 20,000 to 50,000 cells per well.



 Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

· Dye Loading:

- Prepare a loading buffer by diluting the Fluo-4 AM stock solution in assay buffer to a final concentration of 2-5 μM.
- \circ Aspirate the growth medium from the cell plates and add 50-100 μL of the dye loading buffer to each well.
- Incubate the plates at 37°C for 60 minutes in the dark to allow for dye uptake and deesterification.

Compound and Agonist Preparation:

- Prepare a serial dilution of CAY10595 in assay buffer. The final concentrations should typically range from 1 nM to 10 μM.
- Prepare a solution of PGD2 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

• FLIPR Assay:

- Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen calcium indicator dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
- Place the dye-loaded cell plate into the FLIPR instrument.
- Initiate the assay by adding the CAY10595 dilutions to the respective wells and incubate for 15-30 minutes.
- After the pre-incubation period, add the PGD2 solution to all wells simultaneously using the instrument's automated pipettor.
- Measure the fluorescence intensity in each well every 1-2 seconds for a period of 2-5 minutes to capture the calcium transient.

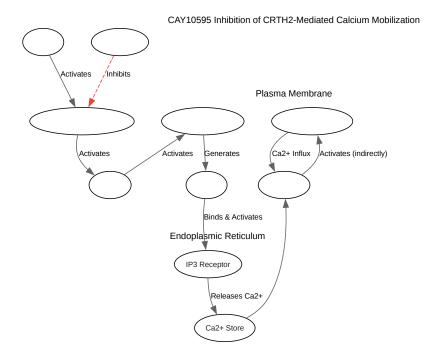


Data Analysis:

- The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
- Determine the peak fluorescence response for each well.
- Normalize the data by expressing the response in each well as a percentage of the response in the control wells (PGD2 alone).
- Plot the normalized response against the logarithm of the CAY10595 concentration to generate a dose-response curve.
- Calculate the IC50 value, which is the concentration of CAY10595 that inhibits 50% of the PGD2-induced calcium response, using a non-linear regression analysis (e.g., fourparameter logistic fit).

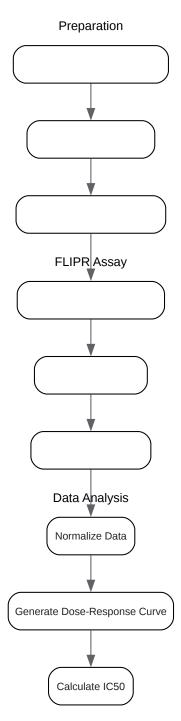
Signaling Pathway and Experimental Workflow Diagrams







Experimental Workflow for CAY10595 Calcium Mobilization Assay



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